Éther méthylique de farnésyle

Vue d'ensemble

Description

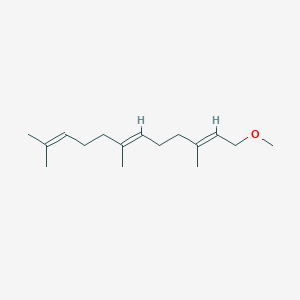

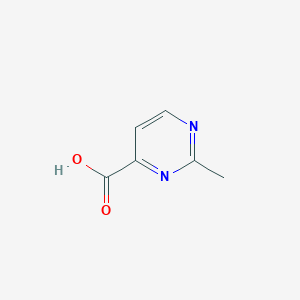

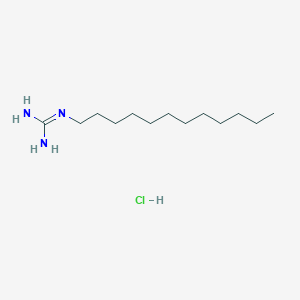

Farnesyl methyl ether, also known as Farnesyl methyl ether, is a heterocyclic organic compound with the molecular formula C16H28O and a molecular weight of 236.393 g/mol . This compound is characterized by its unique structure, which includes three methyl groups and a methoxy group attached to a dodecatriene backbone. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Applications De Recherche Scientifique

Farnesyl methyl ether has a wide range of scientific research applications:

Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of fragrances and flavors due to its pleasant aroma.

Mécanisme D'action

Target of Action

Farnesyl Methyl Ether primarily targets a wide range of proteins, including Ras . Ras proteins play a pivotal role in the transduction of cell growth-stimulating signals .

Mode of Action

Farnesyl Methyl Ether interacts with its targets through a process known as farnesylation . This process involves the attachment of a farnesyl group to the target protein, which can inhibit the function of the protein . Farnesyl Methyl Ether has been shown to be a potent endogenous inhibitor of N-type voltage-gated Ca2+ channels in some mammalian cell types .

Biochemical Pathways

Farnesyl Methyl Ether affects the mevalonate pathway , which is involved in the synthesis of squalene-cholesterol-steroids in chordates/vertebrates, and of the insect/arthropod juvenile hormones . It is also involved in the synthesis of several metabolites through the process of prenylation .

Pharmacokinetics

It is known that the compound has a molecular weight of 2363929 , which may influence its bioavailability and distribution within the body.

Result of Action

The action of Farnesyl Methyl Ether results in the inhibition of the function of its target proteins, leading to effects such as cell growth arrest . It also plays a role in Ca2+ homeostasis in all eukaryotes .

Analyse Biochimique

Biochemical Properties

Farnesyl Methyl Ether plays a role in biochemical reactions, particularly in the mevalonate pathway, which is crucial for the synthesis of sterols, certain hormones, and other biologically important molecules . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for farnesyltransferase, an enzyme that catalyzes the transfer of a farnesyl group to specific proteins .

Cellular Effects

Farnesyl Methyl Ether can influence various types of cells and cellular processes. It has been suggested to play a role in calcium homeostasis in eukaryotic cells . By acting as a flexible hydrophobic molecular valve, it can restrict untimely calcium passage through some types of canonical calcium channels . This can influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of Farnesyl Methyl Ether involves its interactions at the molecular level. It can bind to certain proteins, leading to their farnesylation, a type of post-translational modification . This modification can affect the activity of the target proteins, potentially leading to changes in gene expression. Furthermore, Farnesyl Methyl Ether can inhibit certain types of voltage-gated calcium channels, thereby influencing cellular calcium levels .

Temporal Effects in Laboratory Settings

The effects of Farnesyl Methyl Ether can change over time in laboratory settings. While specific studies on Farnesyl Methyl Ether’s stability, degradation, and long-term effects on cellular function are limited, it is known that the effects of farnesylated compounds can vary depending on the duration and conditions of exposure .

Metabolic Pathways

Farnesyl Methyl Ether is involved in the mevalonate pathway, a crucial metabolic pathway for the synthesis of sterols, certain hormones, and other biologically important molecules . It interacts with enzymes such as farnesyltransferase in this pathway .

Subcellular Localization

Given its role in protein prenylation, it is likely to be found in locations where this process occurs, such as the cytoplasm and possibly the endoplasmic reticulum .

Méthodes De Préparation

The synthesis of Farnesyl methyl ether can be achieved through several synthetic routes. One common method involves the reaction of farnesol with methanol in the presence of an acid catalyst to form the methyl ether derivative . The reaction conditions typically include refluxing the mixture for several hours to ensure complete conversion. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Des Réactions Chimiques

Farnesyl methyl ether undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with lithium aluminum hydride produces alcohols.

Comparaison Avec Des Composés Similaires

Farnesyl methyl ether can be compared with other similar compounds, such as:

Nerolidol: A sesquiterpene alcohol with similar structural features but different functional groups.

Farnesol: A precursor in the biosynthesis of various terpenoids, with a similar backbone but lacking the methoxy group.

Geraniol: Another terpenoid with a similar structure but different functional groups.

The uniqueness of Farnesyl methyl ether lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .

Propriétés

IUPAC Name |

1-methoxy-3,7,11-trimethyldodeca-2,6,10-triene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O/c1-14(2)8-6-9-15(3)10-7-11-16(4)12-13-17-5/h8,10,12H,6-7,9,11,13H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDZRGKULMGCJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCOC)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15130-76-4 | |

| Record name | Farnesyl methyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15130-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Farnesyl methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015130764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-methoxy-3,7,11-trimethyldodeca-2,6,10-triene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.616 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does farnesyl methyl ether exert its effects on insects?

A1: Farnesyl methyl ether acts as a juvenile hormone analog, disrupting the hormonal balance crucial for insect development. [, , , , , , ] It mimics the action of naturally occurring juvenile hormones, which play a vital role in regulating metamorphosis, reproduction, and other physiological processes. [, , , , , , ]

Q2: What are the specific developmental abnormalities observed in insects treated with farnesyl methyl ether?

A2: Studies have revealed a range of developmental abnormalities, including:

- Inhibition of morphogenesis: Treatment can lead to the persistence of nymphal characters in adults, affecting structures like the prothoracic shield, cerci, and genitalia. [] In Trichinella spiralis larvae, it inhibits the development of male copulatory appendages. []

- Disrupted metamorphosis: Exposure can result in the formation of abnormal embryos, molting difficulties, and even death during metamorphosis. [, , , , , , ]

- Reproductive issues: Farnesyl methyl ether can interfere with ovarian development, leading to reduced egg production, abnormal egg masses, and decreased progeny viability. [, , , , , ]

Q3: Are the effects of farnesyl methyl ether dose-dependent and species-specific?

A3: Yes, the severity of effects often correlates with the dosage of farnesyl methyl ether applied. [, , ] Additionally, sensitivity to the compound varies among insect species. [, , , , , ]

Q4: What is the molecular formula and weight of farnesyl methyl ether?

A4: The molecular formula is C16H28O, and the molecular weight is 236.39 g/mol.

Q5: Is there any spectroscopic data available for farnesyl methyl ether?

A5: While the provided research papers do not contain detailed spectroscopic information, standard techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy can be used to characterize its structure.

Q6: What is known about the stability of farnesyl methyl ether?

A6: While specific stability data is limited in the provided research, farnesyl methyl ether, like many organic compounds, can be susceptible to degradation under certain conditions, such as exposure to light, heat, or oxidizing agents.

Q7: Have any formulation strategies been explored to improve its stability or effectiveness?

A7: The research primarily focuses on topical application of farnesyl methyl ether dissolved in acetone. [, , , , , , , ] Further research is needed to investigate alternative formulations that might enhance stability, solubility, or bioavailability for specific applications.

Q8: What are the safety considerations associated with farnesyl methyl ether?

A8: While deemed a potential insect control agent, it's crucial to acknowledge the potential ecological impact of farnesyl methyl ether. [, ] Its effects on non-target species and its persistence in the environment require careful consideration.

Q9: What is known about the toxicity of farnesyl methyl ether in insects and other organisms?

A9: The research primarily focuses on insect models. While it disrupts insect development, further studies are essential to determine potential toxicity in mammals and other organisms.

Q10: What is the potential environmental impact of using farnesyl methyl ether as an insect control agent?

A10: While it offers a potential approach to pest management, the ecological implications of using farnesyl methyl ether need thorough assessment. Research should address its effects on non-target species, its persistence in the environment, and potential bioaccumulation. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-chloro-9-methyl-12H-benzo[c]phenarsazinine](/img/structure/B81444.png)

![3H-imidazo[4,5-h]quinoline](/img/structure/B81468.png)